N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves a multi-step process. The initial step often includes the formation of the quinoxaline core through the condensation of an o-phenylenediamine derivative with a diketone. Subsequent steps involve the introduction of the difluorophenyl and fluorobenzyl groups through nucleophilic substitution reactions. The final step usually involves the acylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated solvents and bases like potassium carbonate are typically employed.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2,6-difluorophenyl)acetamide
- N-(2,4-Difluorophenyl)acetamide
- N-(4-Bromo-2,6-difluorophenyl)acetamide
Uniqueness
N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups and the presence of both difluorophenyl and fluorobenzyl moieties
Properties
Molecular Formula |
C25H19F3N4O3 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C25H19F3N4O3/c1-15(33)31(13-16-9-11-17(26)12-10-16)24-25(35)32(21-8-3-2-7-20(21)29-24)14-22(34)30-23-18(27)5-4-6-19(23)28/h2-12H,13-14H2,1H3,(H,30,34) |
InChI Key |
XMTZJMMYADYBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4F)F |
Origin of Product |
United States |
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